
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C18H14FN3O5S2 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that integrates a pyran ring and a thiadiazole moiety, which are known for their potential therapeutic applications. The exploration of its biological activity is crucial for understanding its mechanism of action and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N3O4S , with a molecular weight of approximately 373.47 g/mol . The structure includes functional groups that may interact with various biological targets, enhancing its potential efficacy as a pharmaceutical agent.
Property | Value |
---|---|
Molecular Formula | C18H17N3O4S |
Molecular Weight | 373.47 g/mol |
CAS Number | 896018-98-7 |
The biological activity of this compound is believed to be attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the thiadiazole and pyran components may facilitate binding to target proteins, potentially inhibiting their activity and disrupting critical metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.
Cytotoxicity
Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Initial findings suggest that the compound exhibits dose-dependent cytotoxic effects, with IC50 values indicating significant potency against these cell lines.
Anti-parasitic Activity
The compound has also been evaluated for its anti-parasitic properties, particularly against pathogens responsible for tropical diseases such as malaria and leishmaniasis. Studies have reported effective inhibition of parasite growth at concentrations below 10 µM, suggesting its potential as a lead compound for developing new anti-parasitic drugs.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study assessed the cytotoxic effects of various derivatives including the target compound against MCF-7 and HeLa cell lines. The results indicated that modifications in the thiadiazole moiety significantly enhanced cytotoxic activity, making it a promising candidate for further development in cancer therapy .
-
Anti-parasitic Efficacy
- In another study, derivatives were tested against Leishmania species, revealing that certain structural modifications led to improved anti-leishmanial activity compared to standard treatments .
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-3-5-11(19)6-4-10/h3-8H,2,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOLXCZNLLCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.